
N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It is a pentadecapeptide, which means it consists of 15 amino acids, and has a molecular weight of 1419.53552 g/mol. BPC-157 was initially isolated from human gastric juice and has since been synthesized in the laboratory. In recent years, BPC-157 has gained attention for its potential use in the treatment of various medical conditions.
Applications De Recherche Scientifique
Coordination Chemistry
N,N′-bis(coordinating group substituted)oxamides, structurally related to N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide, have been extensively studied for their coordinating properties in designing polynuclear complexes. These compounds exhibit easy cis–trans isomerization equilibria and can be substituted to manipulate charge, complexing ability, and polarity, making them suitable ligands for homo- and heterometallic species. Their strong basicity and ability to stabilize high oxidation states of transition metals are particularly noted, although their role in mediating antiferromagnetic interactions was not explored in this summary (Ruiz et al., 1999).
Nanoparticle Luminescence Sensitization
Compounds with a similar structure to this compound have been used to sensitize the luminescence of lanthanide ions when chelated. These ligands, upon binding to LnIII ions, enhance their emission efficiencies significantly, demonstrating their potential in the development of luminescent materials (Tigaa et al., 2017).
Environmental Monitoring
Hydrophilic polymer monolithic capillary microextraction techniques have utilized similar carboxamide functional groups for the selective separation and enrichment of nanoparticles, demonstrating a novel approach for monitoring nanoparticles in environmental water samples. This method highlights the utility of such compounds in environmental chemistry and monitoring (Zhang et al., 2015).
Hydrogel Technologies
Poly(N-isopropyl acrylamide) microgels incorporating bisacrylamide cross-linkers have been synthesized, showing potential for creating responsive hydrogel materials. These materials are of interest for various applications, including drug delivery systems and tissue engineering scaffolds, due to their thermoresponsive properties (Nayak et al., 2005).
Advanced Polymer Synthesis
Research has also focused on the synthesis of novel polyamides and their applications as cross-linking agents, indicating the broader utility of carboxamide compounds in creating nonimmunogenic and water-soluble polyamides for biomedical applications, such as protein cross-linking and surface modification (Hai et al., 1998).
Propriétés
IUPAC Name |
N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12(2)10-19(11-13(3)4)17(20)15-9-14-7-5-6-8-16(14)22-18(15)21/h5-9,12-13H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWBVDDYIPROIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC2=CC=CC=C2OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2832633.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2832634.png)
![8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide](/img/structure/B2832635.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2832636.png)

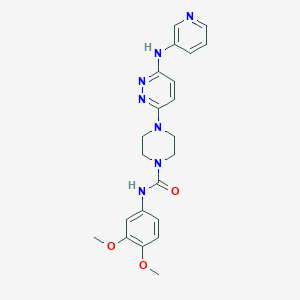

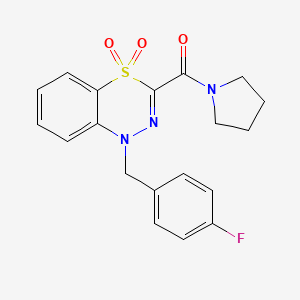
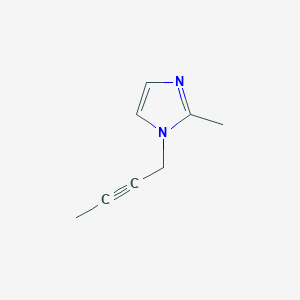
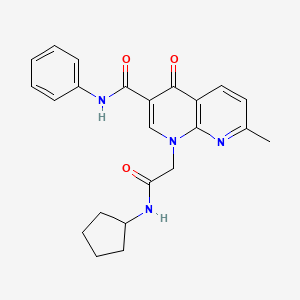
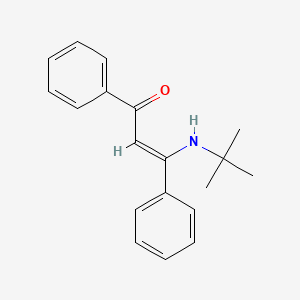
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide](/img/structure/B2832648.png)